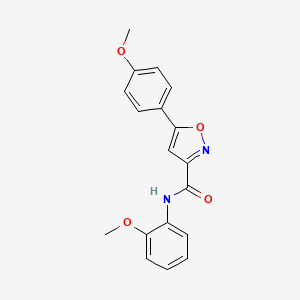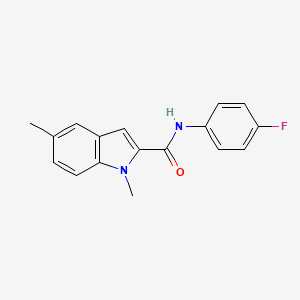
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic molecule that features multiple functional groups, including a benzodioxin ring, a benzothiazole ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and benzothiazole intermediates, followed by their coupling with an oxazole derivative. Common reagents and conditions used in these reactions include:
Benzodioxin synthesis: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Benzothiazole synthesis: Typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Oxazole synthesis: Often prepared via cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of nitro groups would produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mecanismo De Acción
The mechanism by which “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways involved could include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-thiazole-3-carboxamide
Uniqueness
The uniqueness of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H17N3O5S |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O5S/c1-2-26-13-4-5-14-19(10-13)30-21(22-14)23-20(25)15-11-17(29-24-15)12-3-6-16-18(9-12)28-8-7-27-16/h3-6,9-11H,2,7-8H2,1H3,(H,22,23,25) |
Clave InChI |
GPWYLHYIMLPRCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11357560.png)

![2-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(3,4-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11357566.png)
methanone](/img/structure/B11357574.png)

![N-(2-ethyl-6-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357588.png)
![N-(4-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357593.png)
![N-(3,5-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357596.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11357608.png)
![5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11357615.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357622.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11357627.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11357630.png)
![N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357633.png)
